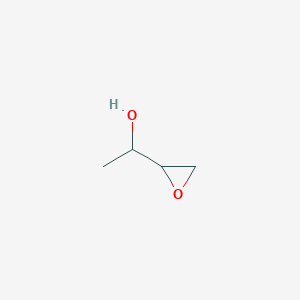

1-(Oxiran-2-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Oxiran-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C4H8O2 .

Synthesis Analysis

The synthesis of “1-(Oxiran-2-yl)ethan-1-ol” can be achieved through a reaction involving m-CPBA and but-3-en-2-ol in dichloromethane. The reaction is carried out at room temperature for 4 hours .

Molecular Structure Analysis

The molecular structure of “1-(Oxiran-2-yl)ethan-1-ol” consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is LEJLUUHSOFWJSW-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Structure: CH2CH(OCH2)CH2OH\text{Structure: } \text{CH}_2\text{CH(OCH}_2\text{)}\text{CH}_2\text{OH} Structure: CH2CH(OCH2)CH2OH

Now, let’s explore its unique applications across various fields:

Organic Synthesis and Chemical Reactions

1-(Oxiran-2-yl)ethan-1-ol serves as a versatile building block in organic synthesis. Its epoxide functionality allows it to participate in ring-opening reactions, leading to the formation of various functionalized compounds. Researchers use it to create complex molecules, such as pharmaceutical intermediates and natural product derivatives .

Polymer Chemistry

The epoxide group in 1-(Oxiran-2-yl)ethan-1-ol makes it useful for polymerization reactions. It can act as a monomer in the synthesis of polyethers, epoxy resins, and other polymers. These materials find applications in adhesives, coatings, and composite materials .

Biocatalysis and Enzyme-Mediated Transformations

Researchers employ 1-(Oxiran-2-yl)ethan-1-ol as a substrate in enzymatic reactions. Enzymes such as epoxide hydrolases can catalyze its hydrolysis, yielding chiral alcohols or other valuable products. These biocatalytic processes are environmentally friendly and have applications in green chemistry .

Chiral Synthesis

Due to its chiral center, 1-(Oxiran-2-yl)ethan-1-ol is valuable for asymmetric synthesis. It can serve as a chiral auxiliary or ligand in transition metal-catalyzed reactions. Researchers exploit its stereochemistry to create enantiomerically pure compounds .

Flavor and Fragrance Industry

The compound contributes to the synthesis of flavoring agents and fragrances. Its mild odor and reactivity allow chemists to modify its structure to produce specific aroma compounds. It finds use in perfumes, food additives, and cosmetic formulations .

Medicinal Chemistry

While not directly used as a drug, 1-(Oxiran-2-yl)ethan-1-ol can be part of the synthetic pathway for pharmaceuticals. For instance, it may serve as an intermediate in the synthesis of antiviral agents, antifungal drugs, or other bioactive molecules .

Solvent and Extraction Applications

The compound’s solubility in both water and organic solvents makes it suitable for extraction processes. Researchers utilize it as a solvent for polar and nonpolar compounds or as an extractant in liquid-liquid extractions .

Surface Modification and Coatings

1-(Oxiran-2-yl)ethan-1-ol can be incorporated into coatings and surface treatments. Its reactivity allows it to form covalent bonds with substrates, enhancing adhesion and durability. Applications include modifying glass surfaces, creating self-assembled monolayers, and improving material properties .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(oxiran-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(5)4-2-6-4/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLUUHSOFWJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxiran-2-yl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2509502.png)

![N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2509504.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2509510.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)

![4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2509512.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2509515.png)

![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)